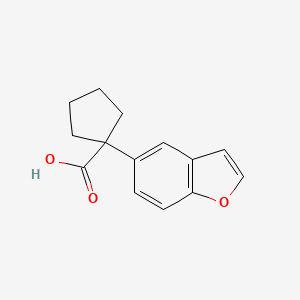
1-(Benzofuran-5-yl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzofuran-5-yl)cyclopentane-1-carboxylic acid is an organic compound featuring a benzofuran moiety fused to a cyclopentane ring with a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring, followed by further functionalization to introduce the cyclopentane and carboxylic acid groups .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often employ catalytic processes to enhance yield and selectivity. These methods may include the use of metal catalysts, such as palladium or copper, to facilitate the cyclization and functionalization reactions. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Benzofuran-5-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups, such as alcohols or aldehydes.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzofuran derivatives, including this compound, are explored for their potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of polymers, dyes, and other industrial materials
Wirkmechanismus
The mechanism of action of 1-(1-benzofuran-5-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes such as carbonic anhydrase and tyrosinase, which play roles in various physiological processes. The compound may also interact with receptors and signaling pathways involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound, benzofuran, shares the benzofuran ring structure but lacks the cyclopentane and carboxylic acid groups.
Benzothiophene: Similar to benzofuran, benzothiophene contains a fused benzene and thiophene ring, exhibiting different chemical and biological properties.
Indole: Indole features a fused benzene and pyrrole ring, with diverse biological activities and applications
Uniqueness: 1-(1-Benzofuran-5-yl)cyclopentane-1-carboxylic acid is unique due to its specific structural features, combining the benzofuran ring with a cyclopentane carboxylic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C14H14O3 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
1-(1-benzofuran-5-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H14O3/c15-13(16)14(6-1-2-7-14)11-3-4-12-10(9-11)5-8-17-12/h3-5,8-9H,1-2,6-7H2,(H,15,16) |
InChI-Schlüssel |
STYSYZTWQJGGRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)OC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


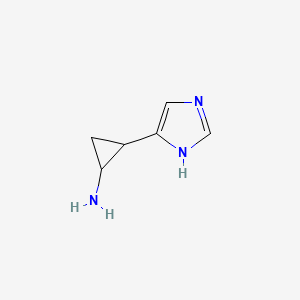
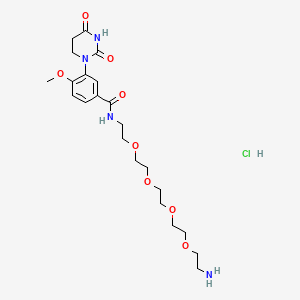
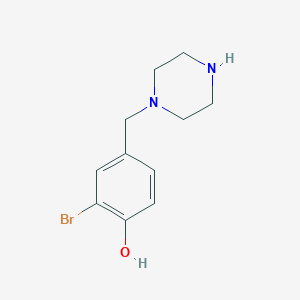
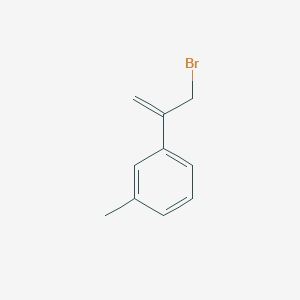
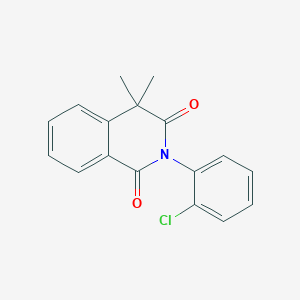
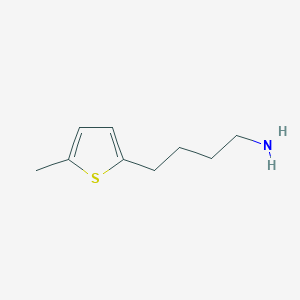

![Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride](/img/structure/B13586276.png)

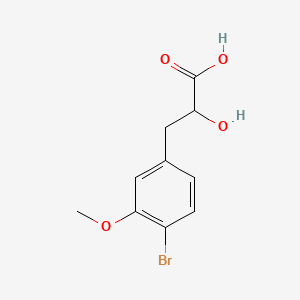
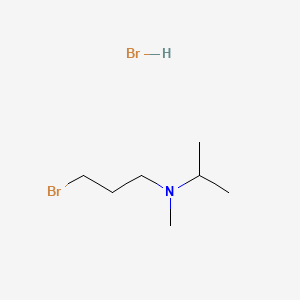
![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13586317.png)
![1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)

